5-(p-Tolyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(p-Tolyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a p-tolyl group at the 5-position
Mechanism of Action
Target of Action
The primary target of 5-(p-Tolyl)picolinic acid is zinc finger proteins (ZFPs) . These proteins play a crucial role in various biological processes, including viral replication, packaging, and normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets, the zinc finger proteins, by binding to them in a manner that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction leads to a disruption in the normal functioning of these proteins, which can have significant effects on the processes they are involved in.
Biochemical Pathways
This compound is a pyridine carboxylate metabolite of tryptophan . It plays a key role in zinc transport, which is crucial for the functioning of zinc finger proteins . The compound’s action on these proteins can affect various biochemical pathways, particularly those involved in viral replication and packaging, as well as normal cell homeostatic functions .
Pharmacokinetics
It is known that the compound acts as an anti-infective and immunomodulator .
Result of Action
The action of this compound on zinc finger proteins leads to a disruption in their normal functioning, which can have significant effects on the processes they are involved in. For instance, the compound has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .
Biochemical Analysis
Biochemical Properties
5-(p-Tolyl)picolinic acid interacts with various enzymes, proteins, and other biomolecules. For instance, picolinic acid, a related compound, has been shown to bind to zinc finger proteins (ZFPs), changing their structures and disrupting zinc binding, thereby inhibiting function .
Cellular Effects
Picolinic acid, a structurally similar compound, has been shown to have broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus . It inhibits the entry of these viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Molecular Mechanism
Picolinic acid, a related compound, works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function .
Metabolic Pathways
This compound is likely involved in metabolic pathways related to the metabolism of picolinic acid, a catabolite of the amino acid tryptophan through the kynurenine pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Tolyl)picolinic acid can be achieved through several methods. One common approach involves the reaction of picolinic acid with p-tolylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling reaction. The reaction conditions may include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(p-Tolyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring of the p-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-(p-Tolyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A parent compound with similar structural features but lacking the p-tolyl group.
5-(p-Tolylthio)picolinic acid: A derivative with a thioether linkage instead of a direct aromatic substitution.
6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid: A compound with a different substitution pattern on the picolinic acid moiety.
Uniqueness
5-(p-Tolyl)picolinic acid is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its interactions with specific molecular targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(4-methylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)11-6-7-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNSPFQIGYWYOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679299 |
Source
|
Record name | 5-(4-Methylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225956-67-1 |
Source
|
Record name | 5-(4-Methylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.